molecular formula C21H13NO5S B2756704 N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 900292-41-3

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide

Cat. No.: B2756704
CAS No.: 900292-41-3
M. Wt: 391.4
InChI Key: OHFLQBBRDLXXIP-UHFFFAOYSA-N
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Description

N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a synthetic organic compound featuring a benzodioxole moiety fused to a chromen-4-one scaffold, with a thiophene-2-carboxamide substituent. The benzodioxole and chromenone groups are known to influence pharmacokinetic properties, such as metabolic stability and binding affinity, while the thiophene carboxamide moiety may contribute to intermolecular interactions via hydrogen bonding or π-stacking .

Properties

IUPAC Name

N-[3-(1,3-benzodioxol-5-yl)-4-oxochromen-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO5S/c23-19-13-4-1-2-5-14(13)27-21(22-20(24)17-6-3-9-28-17)18(19)12-7-8-15-16(10-12)26-11-25-15/h1-10H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFLQBBRDLXXIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC4=CC=CC=C4C3=O)NC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of the chromenone core, followed by the introduction of the benzodioxole and thiophene groups. Common reagents used in these reactions include aromatic aldehydes, thiophene carboxylic acids, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Industry: It can be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three structurally related molecules, focusing on structural features, biological activities, and key research findings.

Table 1: Structural and Functional Comparison of Carboxamide Derivatives

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity Notable Findings
Target Compound : N-[3-(2H-1,3-Benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide Benzodioxole + chromen-4-one + thiophene carboxamide ~393.4 (estimated) Not explicitly reported (inference: potential antitumor/antimicrobial) Structural uniqueness may enhance mitochondrial targeting or kinase inhibition.
Compound 6 (Amuvatinib derivative) Benzodioxole + thieno[3,2-d]pyrimidine + piperazine carboxamide ~452.5 Antitumor (glucose-starved tumor cell killer) 10× more potent than amuvatinib; disrupts mitochondrial membrane potential.
N-(2-Nitrophenyl)thiophene-2-carboxamide Nitrophenyl + thiophene carboxamide ~262.3 Antibacterial, antifungal Exhibits weak C–H⋯O/S interactions; dihedral angles impact crystal packing.
Nitrothiophene Carboxamides Nitrothiophene + substituted thiazole 413.4–383.4 Narrow-spectrum antibacterial Targets bacterial enzymes; LCMS purity up to 99.05%.

Structural and Functional Insights

Benzodioxole vs. Nitro Groups :

  • The target compound’s benzodioxole group may enhance metabolic stability compared to the nitro group in N-(2-nitrophenyl)thiophene-2-carboxamide, which is prone to reduction in biological systems .
  • Nitrothiophene derivatives (e.g., ) leverage nitro groups for antibacterial activity through redox interactions, a mechanism absent in the benzodioxole-containing target compound.

Chromen-4-one vs. Thienopyrimidine/Piperazine: Chromen-4-one in the target compound is structurally distinct from the thienopyrimidine-piperazine scaffold in Compound 6 . The latter’s piperazine moiety likely enhances solubility and kinase inhibition, whereas chromen-4-one may confer antioxidant or anti-inflammatory properties.

Thiophene Carboxamide Interactions :

  • All compounds share a thiophene carboxamide backbone, critical for hydrogen bonding (e.g., N–H⋯O in nitrothiophene carboxamides ). The target compound’s carboxamide may similarly engage in C–H⋯O/S interactions, as observed in N-(2-nitrophenyl)thiophene-2-carboxamide .

Biological Activity

N-[3-(2H-1,3-benzodioxol-5-yl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a benzodioxole moiety, a chromenone core, and a thiophene ring, contributing to its unique biological profile. The molecular formula is C18H14N2O4SC_{18}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 358.38 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory, anticancer, and neuroprotective effects. The following table summarizes the key biological activities reported in recent studies:

Biological Activity Mechanism of Action Key Findings
Anticancer Induction of apoptosis and cell cycle arrestIn vitro studies showed significant inhibition of cancer cell proliferation with IC50 values ranging from 1 to 5 µM .
Anti-inflammatory Inhibition of pro-inflammatory cytokinesReduced levels of TNF-alpha and IL-6 in activated macrophages.
Neuroprotective Inhibition of monoamine oxidase (MAO)Exhibited potent MAO-B inhibitory activity with an IC50 value of 0.51 µM .

Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines through the activation of caspase pathways. A study reported that treatment with this compound resulted in a significant decrease in cell viability in breast cancer cells (MCF-7) and lung cancer cells (A549) with IC50 values as low as 1 µM .

Anti-inflammatory Effects

In models of inflammation, this compound has been observed to downregulate the expression of pro-inflammatory cytokines. It was found to inhibit the activation of NF-kB pathways, leading to decreased production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Neuroprotective Properties

The neuroprotective effects are attributed to its ability to inhibit MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. The inhibition of this enzyme can lead to increased levels of neurotransmitters in the brain, providing protective effects against neurodegenerative diseases such as Parkinson's disease. The compound's IC50 value for MAO-B inhibition was reported at 0.51 µM, indicating strong potential for further development as a neuroprotective agent .

Case Studies

  • Breast Cancer Cell Study : In vitro studies using MCF-7 cells demonstrated that treatment with the compound led to a dose-dependent reduction in cell viability and increased apoptosis markers (caspase activation) after 24 hours of exposure.
  • Inflammation Model : A murine model treated with LPS showed that administration of the compound significantly reduced systemic inflammation markers compared to control groups.
  • Neuroprotection in Animal Models : In vivo studies indicated that administration of the compound improved motor function in rodent models of Parkinson's disease by preserving dopaminergic neurons.

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